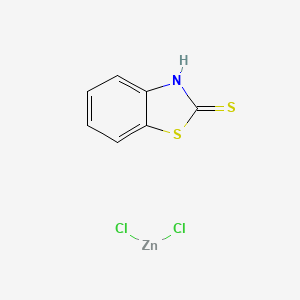
(2(3H)-Benzothiazolethione)dichlorozinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2(3H)-Benzothiazolethione)dichlorozinc is a coordination compound that features a benzothiazolethione ligand coordinated to a zinc center with two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2(3H)-Benzothiazolethione)dichlorozinc typically involves the reaction of zinc chloride with 2-mercaptobenzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C7H5NS2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2(3H)-Benzothiazolethione)dichlorozinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc center.
Coordination Chemistry: The benzothiazolethione ligand can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coordination Chemistry: Various metal salts can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zinc complexes.
Oxidation and Reduction: Products include oxidized or reduced forms of the zinc complex.
Coordination Chemistry: Products include multi-metallic complexes with diverse structures.
Applications De Recherche Scientifique
Chemistry
(2(3H)-Benzothiazolethione)dichlorozinc is used as a precursor in the synthesis of other zinc-containing compounds and coordination complexes. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of zinc-based drugs. Its coordination properties make it a candidate for drug delivery systems and as a therapeutic agent in treating diseases related to zinc deficiency.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties, such as corrosion-resistant coatings and advanced polymers.
Mécanisme D'action
The mechanism of action of (2(3H)-Benzothiazolethione)dichlorozinc involves its ability to coordinate with various biological molecules, influencing their structure and function. The zinc center can interact with enzymes and proteins, potentially inhibiting or activating their activity. The benzothiazolethione ligand can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2(3H)-Benzothiazolethione)dibromozinc
- (2(3H)-Benzothiazolethione)diiodozinc
- (2(3H)-Benzothiazolethione)difluorozinc
Uniqueness
(2(3H)-Benzothiazolethione)dichlorozinc is unique due to its specific coordination environment and the presence of chlorine atoms, which influence its reactivity and stability. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
56378-59-7 |
|---|---|
Formule moléculaire |
C7H5Cl2NS2Zn |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
3H-1,3-benzothiazole-2-thione;dichlorozinc |
InChI |
InChI=1S/C7H5NS2.2ClH.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;;;/h1-4H,(H,8,9);2*1H;/q;;;+2/p-2 |
Clé InChI |
JNVLGDNMPXDZSK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)NC(=S)S2.Cl[Zn]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


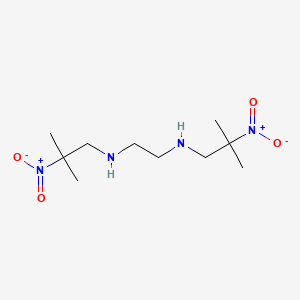
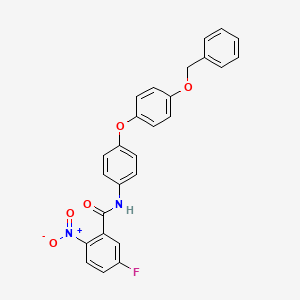

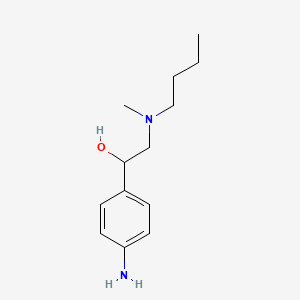
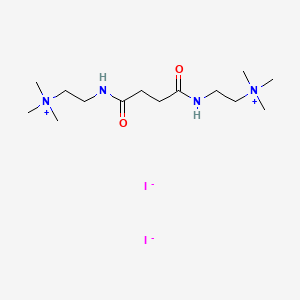
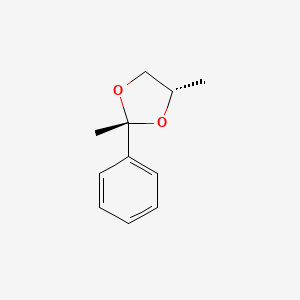
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
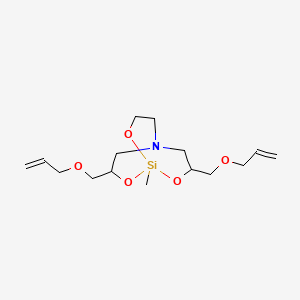
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

